molecular formula C12H19ClN2O B1521202 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride CAS No. 1193388-92-9

4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride

Cat. No. B1521202
M. Wt: 242.74 g/mol
InChI Key: BHANTUNKVXOITI-UHFFFAOYSA-N
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Description

4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride, also known as 4-amino-N-(tert-pentyl)benzamide hydrochloride, is a chemical compound with the CAS Number: 1193388-92-9 . It has a molecular weight of 242.75 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride is 1S/C12H18N2O.ClH/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9;/h5-8H,4,13H2,1-3H3,(H,14,15);1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 242.75 . The InChI code for this compound is 1S/C12H18N2O.ClH/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9;/h5-8H,4,13H2,1-3H3,(H,14,15);1H .

Scientific Research Applications

Histone Deacetylase Inhibition and Cancer Treatment

The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a close relative of 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride, has been studied for its role as a histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, leading to blocked cancer cell proliferation, histone acetylation, and induction of apoptosis. This compound has entered clinical trials showing promise as an anticancer drug (Zhou et al., 2008).

Anticonvulsant Activity

In the context of anticonvulsant activity, enaminones, structurally similar to 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride, were evaluated using the amygdala kindling model. These compounds were found to have a significant effect in this context, providing insights into the potential use of similar compounds in seizure management (Scott et al., 1993).

Quality Control in Pharmaceuticals

A study on the nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including compounds structurally akin to 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride, highlighted their importance in ensuring the quality control of pharmaceutical products. This method was shown to be effective for separating and identifying impurities in drug synthesis (Ye et al., 2012).

Chemical Synthesis and Characterization

In chemical synthesis, derivatives of benzamides, which include compounds similar to 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride, have been extensively studied. Their synthesis, characterization (including NMR and X-ray structural analysis), and the theoretical calculations offer insights into their potential applications in various fields, including materials science and drug development (Matos et al., 2013).

Antimycobacterial Activities

The antimycobacterial activities of certain amino acid derivatives, which share a structural resemblance to 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride, have been explored. These studies have revealed that certain structural features are crucial for biological activity, suggesting potential applications in developing treatments for tuberculosis and related infections (Moreth et al., 2014).

Safety And Hazards

The safety information for 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride indicates that it has the following hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . The compound also has several precautionary statements, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-amino-N-(2-methylbutan-2-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9;/h5-8H,4,13H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHANTUNKVXOITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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